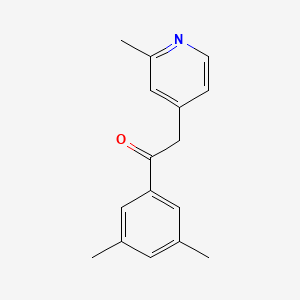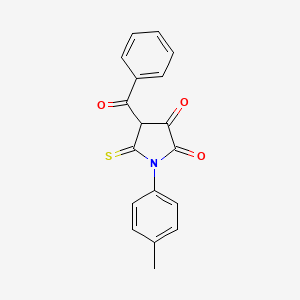
4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with benzoyl, methylphenyl, and sulfanylidenepyrrolidine groups, making it a versatile molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione typically involves multi-step reactions. One common method includes the cyclodesulfurization of 4-benzoyl-1-cyanoacetylthiosemicarbazide in refluxing ethanolic mercuric oxide solution . This reaction forms a five-membered ring with three heteroatoms, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for larger-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione involves its interaction with various molecular targets. The compound’s benzoyl and sulfanylidenepyrrolidine groups are believed to play a crucial role in its biological activity. These groups can interact with enzymes and proteins, potentially inhibiting their function and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Benzoyl-1-phenyl-3-methyl-2-pyrazolin-5-one: Similar in structure but lacks the sulfanylidenepyrrolidine group.
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid: Contains a pyrazole ring instead of a pyrrolidine ring.
Uniqueness
4-Benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione is unique due to its combination of benzoyl, methylphenyl, and sulfanylidenepyrrolidine groups
Propiedades
Número CAS |
162334-37-4 |
|---|---|
Fórmula molecular |
C18H13NO3S |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
4-benzoyl-1-(4-methylphenyl)-5-sulfanylidenepyrrolidine-2,3-dione |
InChI |
InChI=1S/C18H13NO3S/c1-11-7-9-13(10-8-11)19-17(22)16(21)14(18(19)23)15(20)12-5-3-2-4-6-12/h2-10,14H,1H3 |
Clave InChI |
CYVAALORFYAZEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=S)C(C(=O)C2=O)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


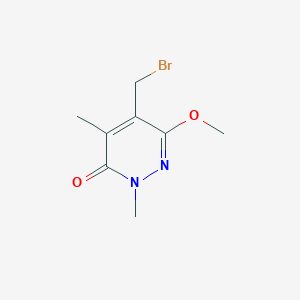
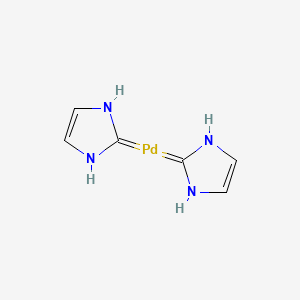

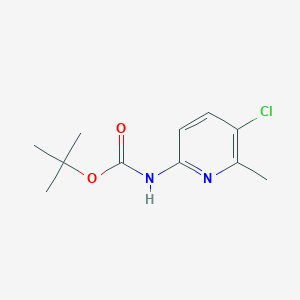
![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)
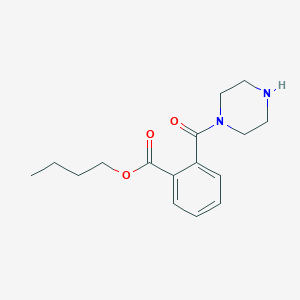
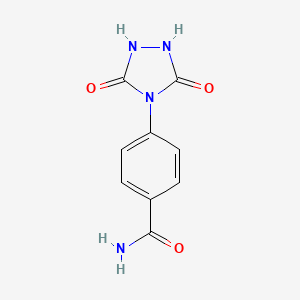
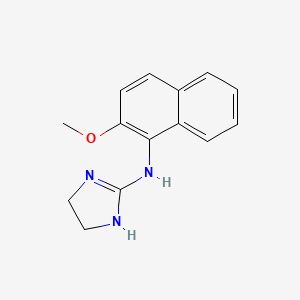
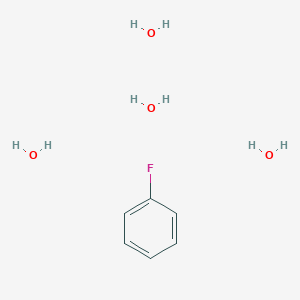
![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
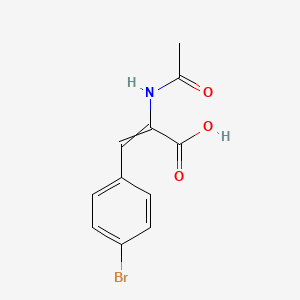
![2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12568615.png)
![N-[2-(2-Formyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B12568627.png)
